molecular formula C12H20O4 B1624028 [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate CAS No. 71172-53-7

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate

Cat. No.: B1624028
CAS No.: 71172-53-7
M. Wt: 228.28 g/mol
InChI Key: WJQFKEKGHLXYOP-UITAMQMPSA-N
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Description

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an acetate group and a hexenyl chain with specific stereochemistry.

Scientific Research Applications

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential role in biological signaling and as a model compound in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst: Acidic or basic catalysts to facilitate the esterification process

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to avoid impurities and achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water

    Oxidation: Strong oxidizing agents under controlled temperatures

    Reduction: Reducing agents in anhydrous conditions

Major Products Formed

    Hydrolysis: Alcohol and acetic acid

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

Mechanism of Action

The mechanism of action of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis, releasing the active alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzymatic activity and interact with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-3-hexenyl acetate]: Known for its role in plant defense mechanisms and as a green leaf volatile.

    Ethyl acetate: A common solvent with similar ester functional group but different structural properties.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Uniqueness

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is unique due to its specific stereochemistry and the presence of both acetate and hexenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications in research and industry.

Properties

IUPAC Name

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h5,10H,6-8H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQFKEKGHLXYOP-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C(/C)\COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-53-7
Record name NSC82308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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